Octylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Magnesium and its alloys are primarily used in the automotive and aerospace industries due to their remarkable mix of mechanical and biomedical properties .

- The methods of application involve alloying magnesium with other elements to improve its inherent properties .

- The results have shown that magnesium’s rapid corrosion is its most significant drawback, which has impeded its growth and expansion into other applications .

- Magnesium and its alloys have found applications in the biomedical field .

- The application involves using magnesium alloy-based nanocomposites as a candidate for replacing traditionally alloyed magnesium .

- The outcomes of this application are still under research, but it has shown promise in both engineering and biomedical applications .

- Magnesium also has a role in organic chemistry and pharmaceuticals .

- The methods of application in this field are diverse and depend on the specific requirements of the chemical or pharmaceutical process .

- The results of these applications are also varied, but magnesium’s unique properties make it a valuable element in many chemical and pharmaceutical processes .

- Magnesium is used in consumer electronics due to its unique blend of properties .

- The methods of application typically involve using magnesium in the construction of electronic components .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of consumer electronics .

- Magnesium is pivotal for the vitality, yield, and quality of horticultural crops .

- It powers photosynthesis as an integral component of chlorophyll, bolstering growth and biomass accumulation .

- Effective magnesium management through soil tests, balanced fertilization, and pH adjustments holds promise for maximizing crop health, productivity, and sustainability .

Automotive and Aerospace Engineering

Biomedical Applications

Organic Chemistry and Pharmaceuticals

Consumer Electronics

Horticulture

- Magnesium is used in the construction of sporting goods due to its light weight and high strength .

- The methods of application typically involve using magnesium in the construction of sports equipment like tennis rackets, golf clubs, and bicycle frames .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of sporting goods .

- Magnesium is used in household products due to its unique blend of properties .

- The methods of application typically involve using magnesium in the construction of household items like furniture, cookware, and appliances .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of household products .

- Magnesium is used in office equipment due to its unique blend of properties .

- The methods of application typically involve using magnesium in the construction of office equipment like computer cases, printers, and photocopiers .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of office equipment .

Sporting Goods

Household Products

Office Equipment

- In its early days, military applications and wars fueled magnesium’s growth .

- For example, magnesium was weaponized to construct incendiary bombs, flares, and ammunitions that were subsequently deployed in World War II .

- It caused massive conflagrations and widespread devastations .

- Magnesium has a role in organic chemistry and pharmaceuticals .

- The methods of application in this field are diverse and depend on the specific requirements of the chemical or pharmaceutical process .

- The results of these applications are also varied, but magnesium’s unique properties make it a valuable element in many chemical and pharmaceutical processes .

- Magnesium is used to construct several general-purpose applications, such as sporting goods, household products, and office equipment .

- The methods of application typically involve using magnesium in the construction of these items .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of these items .

Military Applications

Organic Chemistry and Pharmaceuticals

General-Purpose Applications

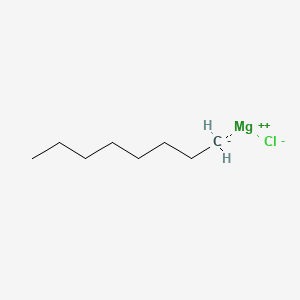

Octylmagnesium chloride is an organomagnesium compound with the chemical formula C₈H₁₇MgCl. It is a member of the Grignard reagent family, which are characterized by the presence of a carbon-magnesium bond. This compound is typically available as a solution in tetrahydrofuran, a common solvent used in organic synthesis. Octylmagnesium chloride is notable for its role in various

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, when it reacts with aldehydes or ketones, it adds to the carbonyl carbon, leading to the formation of secondary or tertiary alcohols.

- Cross-Coupling Reactions: This compound can engage in cross-coupling reactions with electrophiles, such as halides or other organometallics, facilitated by transition metal catalysts. For example, it has been used successfully in reactions involving palladium catalysts to synthesize complex organic molecules .

- Formation of Alkenes: Octylmagnesium chloride can also be involved in elimination reactions that lead to the formation of alkenes from alcohols or other substrates.

The synthesis of octylmagnesium chloride typically involves the reaction of octyl chloride with magnesium metal in an anhydrous environment. The general reaction can be represented as follows:

Where R represents the octyl group (C₈H₁₇). This reaction usually occurs in a solvent like tetrahydrofuran or diethyl ether under an inert atmosphere to prevent moisture interference.

Octylmagnesium chloride has several applications:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for constructing complex molecules through nucleophilic addition and cross-coupling reactions.

- Pharmaceutical Development: Its utility in forming carbon-carbon bonds makes it valuable in pharmaceutical chemistry for synthesizing drug candidates.

- Material Science: It can be utilized in polymerization processes and the development of new materials.

Interaction studies involving octylmagnesium chloride primarily focus on its reactivity with various electrophiles and substrates. Research has shown that it can effectively couple with different types of electrophiles under specific conditions, enabling the formation of diverse organic compounds. Studies often explore its behavior in combination with transition metal catalysts to enhance reaction efficiency and selectivity .

Octylmagnesium chloride shares structural and functional similarities with other Grignard reagents. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Notable Features |

|---|---|---|

| Octylmagnesium chloride | C₈H₁₇MgCl | Used extensively for nucleophilic additions |

| Ethylmagnesium bromide | C₂H₅MgBr | More reactive; often used for similar applications |

| Phenylmagnesium bromide | C₆H₅MgBr | Known for forming aryl compounds; used in aromatic chemistry |

| Decylmagnesium chloride | C₁₀H₂₁MgCl | Longer alkyl chain; similar reactivity but less common |

Octylmagnesium chloride's unique octyl group contributes to its specific reactivity patterns compared to shorter or longer alkyl chains found in other Grignard reagents. Its application in synthesizing complex organic molecules makes it particularly valuable in organic chemistry.

The discovery of Grignard reagents traces back to 1900 when French chemist Victor Grignard at the University of Lyon made a groundbreaking observation that would revolutionize organic synthesis. While working under Professor Philippe Barbier, Grignard was initially investigating the preparation of tertiary alcohols using organozinc compounds and ketones, but the sluggish reaction rates prompted exploration of alternative approaches. The pivotal moment came when Grignard decided to treat an alkyl halide with magnesium metal first, before adding the carbonyl compound, rather than attempting to conduct all reactions simultaneously.

Grignard's methodology involved treating methyl iodide with magnesium filings in anhydrous diethyl ether solution, followed by addition of methylheptenone. This sequential approach resulted in a dramatic increase in reaction yields compared to previous methods, leading to the isolation of what became known as the first Grignard reagent. The significance of this discovery was immediately recognized by the scientific community, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his contribution to synthetic chemistry.

The historical context reveals that Grignard was not the first to synthesize an organomagnesium compound. Herman Fleck of Philadelphia had actually prepared phenylmagnesium bromide in 1890 by reacting diphenylmagnesium with bromine, but failed to recognize its potential because he used excess bromine which destroyed the reagent. This historical detail underscores how scientific discovery often depends on both preparation and fortunate circumstances, as Grignard's systematic approach to the reaction sequence proved crucial to understanding and utilizing these reagents effectively.

During the past century, Grignard reagents have probably been the most widely used organometallic reagents in synthetic chemistry. Their ease of preparation and broad applications in organic and organometallic synthesis made these organomagnesium reagents an instant success. By the time of Grignard's death in 1935, approximately 6,000 papers reporting applications of the Grignard reaction had been published, demonstrating the profound impact of this discovery on chemical research.

Structural and Electronic Characteristics of Octylmagnesium Chloride

Octylmagnesium chloride exhibits the general structural formula characteristic of Grignard reagents, where the magnesium center is bonded to both an organic group and a halogen. The compound exists with the molecular formula C₈H₁₇ClMg, where the octyl group represents a linear eight-carbon alkyl chain attached to the magnesium center. The molecular weight of 172.98 grams per mole reflects the contribution of the extended alkyl chain to the overall molecular structure.

The electronic structure of octylmagnesium chloride is characterized by the highly polar carbon-magnesium bond, which arises from the significant electronegativity difference between carbon and magnesium. This polarity renders the carbon atom nucleophilic, enabling the characteristic reactivity patterns observed in Grignard reagents. The magnesium center typically coordinates with ethereal solvents, forming stable complexes that prevent decomposition while maintaining reactivity.

Octylmagnesium chloride exists in ethereal solutions as part of complex equilibrium systems known as Schlenk equilibria, where alkyl magnesium halides exist in equilibrium with dialkyl magnesium compounds. These equilibrium mixtures have complicated compositions, and some species may cause precipitation due to their lower solubility, particularly under cold conditions. The compound is typically supplied as solutions in tetrahydrofuran at concentrations ranging from 1.4 to 2.0 molar, appearing as brown to green viscous liquids.

The structural characterization of Grignard reagents has been enhanced by crystallographic studies, including the landmark work by Lloyd Guggenberger and Robert Rundle in 1964, who determined the solid-state molecular structure of ethylmagnesium bromide bis(diethyl etherate) using crystals isolated from diethyl ether solution. Such studies have revealed that Grignard reagents exist as monomeric species in the solid state with the magnesium atom coordinated to ether ligands in addition to the organic and halide groups.

Role in Modern Organometallic Chemistry

Octylmagnesium chloride plays a significant role in contemporary organometallic chemistry as both a synthetic reagent and a building block for more complex organometallic systems. The compound's eight-carbon chain length provides unique properties that distinguish it from shorter-chain Grignard reagents, particularly in terms of solubility characteristics and steric considerations in chemical transformations.

The compound serves as a versatile starting material for the preparation of other organometallic compounds, particularly organocadmium, organocopper, and organosilicon derivatives. Grignard reagents react with many metal-based electrophiles through transmetallation reactions, such as the reaction with cadmium chloride to give dialkylcadmium compounds. These transmetallation reactions expand the synthetic utility of octylmagnesium chloride by providing access to organometallic reagents with different reactivity profiles and functional group tolerances.

Cross-coupling reactions represent another major application area for octylmagnesium chloride in modern synthetic chemistry. The development of palladium-catalyzed cross-coupling reactions with Grignard reagents, first reported by Shun-Ichi Murahashi and coworkers in 1975, opened new avenues for carbon-carbon bond formation. These reactions typically proceed under mild conditions using palladium complexes as catalysts, allowing the coupling of Grignard reagents with various aryl and vinyl halides.

Nickel-catalyzed cross-coupling reactions also utilize octylmagnesium chloride effectively, with procedures developed by Corriu and Masse in 1972 and by Tamao, Sumitani, and Kumada showing excellent yields when carried out in diethyl ether at reflux temperatures. The French group identified nickel(II) acetylacetonate as an effective catalyst precursor, while the Japanese group favored bis(tertiary phosphine)nickel dichloride catalyst precursors, especially chelating diphosphine complexes.

The extended alkyl chain in octylmagnesium chloride provides opportunities for surface modification applications, particularly in the functionalization of titanium dioxide surfaces for advanced materials applications. These surface-modified materials find applications in membranes, solar cells, and catalysts, demonstrating the versatility of this organometallic compound beyond traditional synthetic organic chemistry.

Recent research has explored the stabilization of Grignard reagents through host-guest chemistry, where linear alkyl chain Grignard reagents like octylmagnesium chloride can be trapped and stabilized by macrocyclic hosts such as pillar arenes while retaining their reactivity. This approach addresses challenges related to the transport and handling of these highly reactive compounds in flammable solvents.

Conventional Preparation via Magnesium-Halogen Exchange

The conventional synthesis of octylmagnesium chloride follows the classical Grignard reagent preparation methodology, involving the direct insertion of magnesium metal into the carbon-halogen bond of octyl halides. This process represents a fundamental organometallic transformation that has been extensively studied and optimized over several decades [1] [2].

The basic reaction proceeds according to the following stoichiometry:

$$ \text{C}8\text{H}{17}\text{Cl} + \text{Mg} \rightarrow \text{C}8\text{H}{17}\text{MgCl} $$

Octylmagnesium chloride exists in solution as a complex equilibrium system, following the Schlenk equilibrium that governs all Grignard reagents [1] [3]. This equilibrium involves multiple species including the simple organomagnesium halide, dialkylmagnesium compounds, and various solvated forms:

$$ 2 \text{C}8\text{H}{17}\text{MgCl} \rightleftharpoons \text{C}8\text{H}{17}\text{Mg}\text{C}8\text{H}{17} + \text{MgCl}_2 $$

The formation of octylmagnesium chloride requires the activation of magnesium metal surfaces to overcome the natural oxide layer that forms upon exposure to air [4]. This activation process is critical for successful Grignard formation and typically involves mechanical or chemical pretreatment of the magnesium turnings [5] [6].

Solvent Selection and Reaction Optimization

Tetrahydrofuran represents the optimal solvent system for octylmagnesium chloride preparation due to its superior coordinating ability and thermal stability [5] [7]. The ethereal oxygen atoms in tetrahydrofuran provide essential stabilization to the magnesium center through coordination, forming stable solvated complexes that facilitate the Grignard formation process [3] [8].

Research has demonstrated that tetrahydrofuran significantly outperforms diethyl ether in terms of reaction efficiency and product stability [2] [8]. The improved performance stems from tetrahydrofuran's ability to form more stable coordination complexes with magnesium, leading to enhanced solubility of the resulting Grignard reagent and reduced precipitation of magnesium salts [1] [9].

Commercial preparations of octylmagnesium chloride are typically supplied as 2.0 molar solutions in tetrahydrofuran, with densities of approximately 0.929 grams per milliliter at 25 degrees Celsius [5] [6]. Alternative solvent systems have been explored, including 2-methyltetrahydrofuran, which offers improved safety profiles and can be derived from renewable resources [8]. This alternative solvent has shown comparable or superior performance in certain applications, particularly in suppressing unwanted side reactions.

The reaction optimization involves careful control of multiple parameters including temperature, concentration, and addition rates. Optimal reaction temperatures typically range from 0 to 25 degrees Celsius, with lower temperatures favoring cleaner reactions but requiring longer reaction times [10] [11]. Higher temperatures can accelerate the reaction but may lead to increased side product formation and potential safety hazards [12].

Solid-State Synthesis Approaches

Recent advances in mechanochemistry have opened novel pathways for the synthesis of Grignard reagents under dramatically different conditions than traditional solution-based methods [21] [22] [23]. These solid-state approaches offer significant advantages in terms of environmental impact, operational simplicity, and safety considerations.

Mechanochemical Activation Techniques

Mechanochemical synthesis utilizes high-energy ball milling to activate magnesium metal and promote Grignard formation in the absence of traditional solvents [22] [24] [23]. This approach represents a paradigm shift from conventional synthesis methods, eliminating the need for large volumes of anhydrous solvents while maintaining high reaction efficiency.

The mechanochemical process involves loading a steel milling jar with magnesium turnings, octyl chloride, and a small quantity of tetrahydrofuran as a liquid-assisted grinding additive [22] [23]. Stainless steel milling balls, typically with a ball-to-powder mass ratio of 10:1 to 15:1, provide the mechanical energy necessary to break the oxide layer on magnesium surfaces and facilitate carbon-halogen bond activation [25] [26].

Ball milling frequencies of 25 to 50 Hertz have proven optimal for Grignard formation, with milling times ranging from 30 minutes to 2 hours depending on the specific substrate and desired conversion [22] [25]. The mechanical forces generated during milling create fresh, highly reactive magnesium surfaces while simultaneously mixing the reactants at the molecular level [27] [24].

Temperature control during mechanochemical synthesis requires careful attention to prevent overheating that could lead to thermal decomposition of products [28] [25]. Many successful protocols employ interrupted milling cycles with cooling periods to maintain temperatures below 60 degrees Celsius [22] [26]. Advanced milling systems incorporate active cooling to maintain consistent temperatures throughout the reaction period.

The remarkable advantage of mechanochemical synthesis lies in its tolerance to atmospheric conditions. Unlike traditional Grignard preparations that require stringent exclusion of air and moisture, mechanochemical methods can be performed under ambient laboratory conditions [22] [24]. This operational simplicity dramatically reduces the complexity and cost associated with inert atmosphere techniques.

Solvent-Free Reaction Mechanisms

The mechanism of solvent-free Grignard formation differs fundamentally from solution-based processes, relying on solid-state interactions and surface chemistry rather than bulk solution thermodynamics [27] [29]. Mechanochemical activation creates high-energy contact points between magnesium and organic halides, enabling bond formation through direct solid-solid interactions.

Energy transfer during ball milling occurs through multiple mechanisms including impact, shear, and friction forces [28] [26]. These mechanical forces generate localized temperature and pressure increases at contact points, creating conditions favorable for chemical bond formation and breaking [21] [27]. The cumulative effect of millions of such microenvironments throughout the milling process drives the overall chemical transformation.

Surface passivation represents a critical challenge in solid-state synthesis, as magnesium oxide and hydroxide layers can inhibit reactivity [29] [28]. Mechanochemical activation continuously generates fresh metal surfaces while simultaneously removing passivating layers through abrasive action [22] [25]. This dynamic surface renewal process maintains high reactivity throughout the milling period.

Solid-state diffusion processes become increasingly important in the absence of liquid media [30] [31]. The close contact between reactants achieved through mechanical grinding facilitates direct interfacial reactions that would be kinetically unfavorable under normal solid-state conditions [32] [28]. The continuous mixing and particle size reduction achieved through milling enhances diffusion rates and reaction kinetics.

Product formation in solvent-free systems often results in unique morphologies and structures compared to solution-synthesized materials [33] [29]. Mechanochemically prepared Grignard reagents may exhibit different aggregation states and coordination environments, potentially leading to altered reactivity profiles in subsequent synthetic applications [27] [24].

Advanced Purification Strategies

The purification of octylmagnesium chloride requires specialized techniques that account for its air and moisture sensitivity while achieving the high purity levels demanded for synthetic applications [20] [34]. Traditional purification methods must be adapted to accommodate the unique properties of organometallic compounds.

Distillation Under Inert Atmospheres

Vacuum distillation under strictly controlled inert atmospheres represents the gold standard for Grignard reagent purification [34] [35]. This technique enables the separation of the desired product from unreacted starting materials, byproducts, and solvent impurities while maintaining the integrity of the air-sensitive organometallic compound.

Static vacuum distillation, also termed vacuum transfer, provides excellent results for smaller quantities of octylmagnesium chloride solutions [35]. This method employs specialized glassware consisting of connected vessels that allow for material transfer under high vacuum conditions. The distillation apparatus must be rigorously dried and maintained under inert gas throughout the purification process [34] [35].

The static distillation setup utilizes differential cooling to drive the transfer of volatile components from the source vessel to a receiving flask [35]. Typical operating pressures range from 0.1 to 1 millimeter of mercury, achieved through high-vacuum pump systems equipped with cold traps to protect the pumps from solvent vapors [34]. Temperature control during distillation requires careful optimization to prevent thermal decomposition while maintaining adequate vapor pressure for efficient transfer.

Dynamic vacuum distillation offers superior separation efficiency for larger quantities and complex mixtures [34]. This technique employs traditional distillation columns operated under reduced pressure with continuous inert gas purging. The distillation bridge design specifically accommodated for organometallic compounds eliminates the need for traditional condensers that might introduce moisture or grease contamination [34] [36].

Pressure control systems maintain consistent vacuum levels throughout the distillation process, typically operating between 1 and 10 millimeters of mercury depending on the specific separation requirements [34]. Temperature profiles must be carefully established to achieve selective vaporization of target compounds while avoiding thermal stress that could lead to decomposition or rearrangement reactions.

Quantitative Analysis of Residual Solvents

Accurate determination of residual solvent content in purified octylmagnesium chloride solutions requires specialized analytical techniques capable of operating under inert atmosphere conditions [3] [37] [38]. Gas chromatography represents the most widely employed method for quantitative solvent analysis in organometallic systems.

Headspace gas chromatography provides excellent sensitivity for volatile solvent impurities without requiring direct injection of the air-sensitive Grignard solution [39] [40]. Sample preparation involves sealing measured quantities of the organometallic solution in gas chromatography vials under inert atmosphere, followed by thermal equilibration to establish vapor-liquid equilibrium [38]. The vapor phase is then sampled and analyzed using standard gas chromatographic methods.

Flame ionization detection offers superior sensitivity and selectivity for organic solvent impurities commonly encountered in Grignard purification [40] [38]. Typical detection limits for tetrahydrofuran and other ethereal solvents range from 1 to 10 parts per million, providing adequate sensitivity for pharmaceutical and electronic grade applications [37]. Calibration standards must be prepared under identical conditions using certified reference materials to ensure quantitative accuracy.

Internal standard methods compensate for potential variations in sample preparation and injection volumes [39] [40]. Suitable internal standards include chemically similar compounds that elute separately from target analytes while exhibiting similar detector response characteristics [38]. The selection of appropriate internal standards requires consideration of their chemical stability under the strongly basic conditions present in Grignard solutions.

Mass spectrometric detection provides additional selectivity and structural confirmation for identified impurities [41] [38]. Gas chromatography-mass spectrometry systems equipped with electron ionization sources can identify and quantify a wide range of organic impurities while providing structural information for unknown compounds [41]. Special inlet systems designed for air-sensitive samples prevent atmospheric contamination during analysis [41].

Validation of analytical methods follows established guidelines for pharmaceutical and fine chemical applications [37]. Method validation parameters include linearity, accuracy, precision, detection limits, and specificity [39] [37]. Inter-laboratory comparisons and proficiency testing programs ensure consistency and reliability of results across different analytical facilities [37] [38].

Band Assignment for Magnesium-Carbon Bonds

Raman spectroscopy provides a powerful analytical technique for the direct identification and characterization of magnesium-carbon bonds in octylmagnesium chloride. The magnesium-carbon stretching vibrations appear as characteristic bands in the low-frequency region between 150-450 wavenumbers, representing the primary diagnostic feature for organometallic coordination [1] [2]. These vibrations are typically observed as strong, well-defined peaks that serve as fingerprint markers for the presence of the Grignard reagent structure.

The octyl chain attached to the magnesium center exhibits distinct vibrational characteristics that facilitate compositional analysis. Carbon-hydrogen stretching vibrations manifest in the 2800-3000 wavenumber region, appearing as multiple strong peaks corresponding to the various methylene and methyl groups within the octyl substituent [3] [4]. The deformation modes of these carbon-hydrogen bonds produce medium-intensity bands in the 1350-1480 wavenumber range, providing additional structural confirmation of the aliphatic chain length and integrity.

The coordination environment of magnesium significantly influences the spectroscopic characteristics observed in Raman analysis. Magnesium-chlorine stretching vibrations appear at 200-350 wavenumbers with medium to strong intensity, and the exact frequency depends on the coordination geometry and the presence of coordinating solvents such as tetrahydrofuran [5] [6]. The aliphatic carbon-carbon stretching modes within the octyl chain produce medium-intensity bands between 800-1200 wavenumbers, while coordinated tetrahydrofuran molecules contribute weak to medium intensity ring breathing modes in the 800-1000 wavenumber region.

Low-frequency lattice vibrations and coordination complex modes appear below 200 wavenumbers with variable intensity, reflecting the dynamic nature of the Grignard reagent structure in solution [1] [2]. These vibrational features provide insight into the aggregation state and coordination behavior of octylmagnesium chloride, which can exist as monomeric, dimeric, or higher-order aggregates depending on concentration and solvent conditions [7] [8].

Multivariate Calibration Models

The development of robust multivariate calibration models for Raman spectroscopic analysis of octylmagnesium chloride requires careful consideration of the complex spectral features arising from multiple vibrational modes. Partial Least Squares regression methodology represents the most effective approach for correlating spectral absorbance data with concentration measurements, enabling quantitative determination of the Grignard reagent in solution [9] [10]. These calibration models utilize the entire spectral fingerprint rather than relying on individual peak intensities, thereby improving accuracy and reducing interference from overlapping bands.

Principal Component Analysis serves as an essential preprocessing step for multivariate model development, identifying the most significant spectral variations while minimizing instrumental noise and environmental fluctuations [9] [11]. The complex nature of organometallic Raman spectra necessitates careful variable selection to avoid overfitting while ensuring that all relevant chemical information contributes to the calibration model. Cross-validation procedures must be implemented to verify model robustness and predictive capability across different sample preparations and measurement conditions.

The calibration dataset must encompass the full concentration range expected during analytical applications, incorporating samples that represent various coordination states and solvent environments encountered in practical synthesis conditions [12] [13]. Temperature effects on the Raman spectrum require particular attention, as thermal energy can influence the equilibrium between different aggregation states and coordination geometries of the organometallic species. Multivariate models should therefore include temperature as a systematic variable to ensure reliable quantitative analysis across operational conditions.

Quality control metrics for these calibration models include root mean square error of prediction, correlation coefficients, and bias measurements obtained from independent validation datasets [14] [15]. The models must demonstrate stability over extended periods and maintain accuracy when applied to samples prepared using different synthetic protocols or stored under varying conditions.

Nuclear Magnetic Resonance Profiling

²⁵Mg Nuclear Magnetic Resonance Spectroscopy Challenges

Magnesium-25 nuclear magnetic resonance spectroscopy presents significant analytical challenges that limit its routine application in the characterization of octylmagnesium chloride. The intrinsic properties of the magnesium-25 nucleus create fundamental limitations that require specialized experimental approaches and advanced instrumental capabilities [5] [16]. The natural abundance of magnesium-25 represents only 10.00% of total magnesium isotopes, resulting in inherently weak signal intensities compared to more abundant nuclei such as proton or carbon-13.

The quadrupolar nature of magnesium-25, with a nuclear spin quantum number of 5/2, introduces additional complexity through electric field gradient interactions that broaden spectral lines and reduce resolution [6] [17]. Quadrupolar coupling constants for magnesium in organometallic environments range from 1-15 megahertz, with the exact value dependent on the coordination geometry and electronic environment surrounding the metal center. These interactions cause significant line broadening, particularly in asymmetric coordination environments typical of Grignard reagents, where the magnesium center experiences non-cubic electric field gradients.

The chemical shift range for magnesium-25 spans approximately 70 parts per million, from -20 to +50 parts per million when referenced to aqueous magnesium chloride solution [5] [18]. However, the broad linewidths resulting from quadrupolar interactions often exceed the chemical shift differences between different coordination environments, making it difficult to distinguish between various structural forms of the organometallic species. The relaxation behavior of magnesium-25 nuclei varies considerably depending on the coordination environment, with relaxation times ranging from 0.13 to 20 seconds, complicating quantitative measurements and requiring extended acquisition times.

Ultra-high magnetic field strengths significantly improve the quality of magnesium-25 nuclear magnetic resonance spectra by reducing the relative impact of quadrupolar interactions [16] [6]. At field strengths of 21.1 Tesla, the sensitivity and accuracy for determining chemical shifts and quadrupolar coupling parameters improve dramatically, enabling more reliable structural assignments. However, even under optimal conditions, the inherent sensitivity limitations of magnesium-25 nuclear magnetic resonance require substantial sample quantities and extended measurement times that may be impractical for routine analytical applications.

¹H/¹³C Correlation Studies

Two-dimensional nuclear magnetic resonance correlation experiments provide valuable structural information for octylmagnesium chloride through the analysis of connectivities between proton and carbon-13 nuclei. The carbon directly bonded to magnesium exhibits characteristic upfield chemical shifts in the range of -15 to -5 parts per million in carbon-13 spectra, reflecting the highly nucleophilic character of the carbon-magnesium bond [19] [20]. This distinctive chemical shift region serves as a diagnostic marker for the presence of organometallic carbon-metal bonding and allows for differentiation from other carbon environments within the molecule.

The octyl chain carbons display typical aliphatic chemical shift patterns, with methylene carbons appearing between 22-35 parts per million and the terminal methyl carbon resonating at 14-16 parts per million [20] [21]. Proton chemical shifts for the octyl chain fall within the expected aliphatic region of 0.8-1.6 parts per million, with the terminal methyl group appearing as a characteristic triplet around 0.8-1.0 parts per million due to coupling with the adjacent methylene protons.

Heteronuclear correlation experiments, particularly Heteronuclear Single Quantum Coherence spectroscopy, enable the direct assignment of proton-carbon connectivities throughout the octyl chain structure [22] [23]. These experiments reveal the one-bond carbon-hydrogen coupling relationships that confirm the structural integrity of the organometallic species and identify any degradation products that may form during storage or handling. The magnesium-bonded carbon typically exhibits broadened correlation signals due to the influence of the quadrupolar magnesium nucleus on nearby carbon-13 nuclei.

Coordinated tetrahydrofuran molecules contribute additional correlation signals at characteristic chemical shifts of approximately 67 parts per million for the oxygen-bearing carbons and 25 parts per million for the methylene carbons [24] [25]. The integration ratios between octyl chain signals and tetrahydrofuran signals provide quantitative information about the degree of solvation and coordination state of the organometallic species. Dynamic exchange processes between coordinated and free tetrahydrofuran molecules can cause line broadening and affect the correlation peak intensities, requiring careful temperature control during spectroscopic measurements.

Quantitative carbon-13 nuclear magnetic resonance experiments using short relaxation delays can provide accurate integration ratios for structural determination and purity assessment [23] [26]. These measurements enable the determination of product ratios and the identification of side products or decomposition pathways that may occur during synthesis or storage of the organometallic reagent.

Mass Spectrometric Techniques

Electrospray Ionization Patterns

Electrospray ionization mass spectrometry represents a particularly gentle ionization technique suitable for the analysis of organometallic compounds, although the inherent reactivity of Grignard reagents presents unique challenges for direct analysis [27] [28]. The soft ionization nature of electrospray typically yields molecular ions with minimal fragmentation, making it ideal for molecular weight determination and structural confirmation of octylmagnesium chloride. However, the polar, ionic nature of the organometallic species and its sensitivity to protic conditions require careful optimization of ionization parameters and sample preparation protocols.

The molecular ion peak for octylmagnesium chloride appears at mass-to-charge ratio 173, corresponding to the intact organometallic structure, though this peak typically exhibits relatively low intensity due to the inherent instability of the molecular ion [29] [30]. The electrospray process must be conducted under strictly anhydrous conditions to prevent hydrolysis of the magnesium-carbon bond, which would lead to the formation of octane and magnesium hydroxide species that complicate spectral interpretation.

Cluster ion formation represents a characteristic feature of electrospray ionization mass spectrometry for organometallic species, particularly when multiple coordination sites are available for solvent molecules or counterions [7] [31]. In the case of octylmagnesium chloride, cluster ions incorporating tetrahydrofuran molecules or additional chloride anions may be observed, providing information about the coordination environment and aggregation state of the species in solution. These cluster ions typically appear at higher mass-to-charge ratios and exhibit isotope patterns characteristic of the incorporated heteroatoms.

The optimization of electrospray conditions requires careful attention to several experimental parameters, including capillary voltage, desolvation temperature, and solvent composition [32] [28]. Lower desolvation temperatures help preserve the integrity of the organometallic bond while ensuring adequate solvent removal for effective ionization. The choice of solvent system significantly influences the ionization efficiency and the extent of fragmentation observed in the mass spectrum.

Isotope patterns in the mass spectrum provide additional structural confirmation, particularly the characteristic chlorine isotope pattern that appears as doublets separated by two mass units with a 3:1 intensity ratio [33] [31]. This isotope pattern serves as a diagnostic feature for the presence of chloride in the molecular structure and helps distinguish the organometallic species from other potential products or impurities.

Fragmentation Pathways Analysis

The fragmentation behavior of octylmagnesium chloride under mass spectrometric conditions follows predictable patterns based on the relative bond strengths and stability of the resulting ionic fragments [34] [35]. The primary fragmentation pathway involves cleavage of the magnesium-carbon bond, leading to the formation of the octyl cation at mass-to-charge ratio 113, which typically represents one of the most intense peaks in the mass spectrum due to the relatively stable nature of the alkyl cation.

Sequential fragmentation of the octyl chain proceeds through alpha and beta cleavage mechanisms that are characteristic of aliphatic hydrocarbons [33] [36]. The butyl cation at mass-to-charge ratio 57 frequently serves as the base peak in the spectrum, reflecting the enhanced stability of this particular fragment size. Progressive loss of methylene units from the alkyl chain produces a series of fragment ions separated by 14 mass units, creating a characteristic pattern that confirms the aliphatic nature of the organic substituent.

Loss of neutral alkyl radicals from the molecular ion produces a series of fragment ions at mass-to-charge ratios 158, 144, and 130, corresponding to the loss of methyl, ethyl, and propyl radicals, respectively [37] [38]. These fragmentation processes typically occur with moderate intensity and provide information about the branching pattern and length of the alkyl chain. The relative intensities of these fragments depend on the stability of the resulting ionic species and the energy available for bond cleavage.

GHS Hazard Statements

H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (55.88%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (57.35%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive